Sulforhodamine G

Description

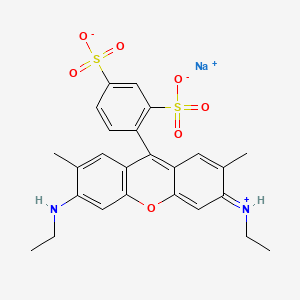

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-[3-(ethylamino)-6-ethylazaniumylidene-2,7-dimethylxanthen-9-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWFZBYHUXCUDI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N2NaO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014654 | |

| Record name | Acid red 50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-16-5 | |

| Record name | Acid red 50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2,4-disulfophenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid red 50 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen 9-(2,4-disulphonatophenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sulforhodamine G: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of Sulforhodamine G, a versatile fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development, offering detailed information on its characteristics and methodologies for its use.

Chemical Structure and Physicochemical Properties

This compound is a water-soluble, red fluorescent dye belonging to the rhodamine family. Its chemical structure is characterized by a xanthene core substituted with two sulfonate groups, which impart high water solubility and prevent it from readily crossing cell membranes, making it an excellent extracellular and polar tracer.

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate[1] |

| Synonyms | Acid Red 50, Lissamine Rhodamine G[2][3] |

| CAS Number | 5873-16-5[1][2][4][5] |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂[1][4] |

| Molecular Weight | 552.6 g/mol [1][5] |

| Excitation Maximum (λex) | ~529-531 nm[1][4] |

| Emission Maximum (λem) | ~548-552 nm[1][4] |

| Appearance | Orange-red solid[4] |

| Solubility | Highly soluble in water[4] |

Applications in Research

This compound's high fluorescence, water solubility, and membrane impermeability make it a valuable tool in a variety of research applications:

-

Fluorescent Tracer: It is widely used as a polar tracer to study cell morphology, neuronal connectivity, and vascular networks. Its inability to cross intact cell membranes allows it to be used to identify damaged cells or to trace extracellular fluid flow.

-

Protein Staining: Similar to other sulforhodamine dyes like Sulforhodamine B (SRB), it can be used for the quantification of cellular protein in cytotoxicity and cell proliferation assays.

-

Gap Junction Permeability: It can be used to assess the permeability of gap junctions between cells.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing sulforhodamine dyes. Note that while the SRB assay is well-established for Sulforhodamine B, its principle is applicable to this compound for similar applications due to their structural and chemical similarities.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of SRB to bind stoichiometrically to cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein, which is an indicator of cell number.

Materials:

-

Sulforhodamine B (or G) solution (0.4% w/v in 1% acetic acid)

-

Fixative solution (10% trichloroacetic acid, TCA)

-

Wash solution (1% acetic acid)

-

Solubilization solution (10 mM Tris base, pH 10.5)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Plating: Plate cells in a 96-well plate at the desired density and allow them to attach overnight.

-

Treatment: Treat cells with the test compound for the desired duration.

-

Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Drying: Allow the plates to air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

SRB Cytotoxicity Assay Workflow

Fluorescent Tracer for Neuronal Morphology (Adapted from Sulforhodamine 101 Protocols)

This protocol is adapted from established methods for using Sulforhodamine 101 to label astrocytes and can be used as a starting point for visualizing neuronal morphology with this compound. Optimization may be required.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF)

-

Microinjection pipette or topical application system

-

Fluorescence microscope with appropriate filter sets

Protocol:

-

Prepare Staining Solution: Dissolve this compound in aCSF to a final concentration of 100 µM to 1 mM.

-

Tissue Preparation: Prepare acute brain slices or expose the cortical surface of an anesthetized animal.

-

Application of Dye:

-

Topical Application: Apply the this compound solution directly to the surface of the exposed brain or brain slice for 5-10 minutes.

-

Microinjection: Use a micropipette to inject a small volume of the this compound solution into the specific brain region of interest.

-

-

Incubation/Diffusion: Allow the dye to diffuse and be taken up by the cells for 15-30 minutes.

-

Washing: Gently wash the tissue with fresh aCSF to remove excess dye from the extracellular space.

-

Imaging: Visualize the labeled neurons using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (Ex: ~530 nm, Em: ~550 nm).

Neuronal Tracing Workflow

Conclusion

This compound is a powerful and versatile fluorescent tool for researchers in various biological disciplines. Its excellent water solubility, strong fluorescence, and membrane impermeability make it an ideal candidate for a range of applications, from assessing cell viability to tracing complex neuronal networks. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory.

References

Sulforhodamine G: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Sulforhodamine G, a versatile fluorescent dye. The document details its excitation and emission characteristics, molar absorptivity, and other key quantitative data. Furthermore, it outlines a detailed experimental protocol for spectral measurements and illustrates a typical workflow for its application in neuronal tracing through a Graphviz diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence spectroscopy in their work.

Core Spectroscopic and Physical Properties

This compound is a water-soluble, red fluorescent dye that is widely used as a polar tracer in various biological applications. Its spectroscopic characteristics make it a valuable tool for fluorescence microscopy and other fluorescence-based detection methods. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 529 nm | [1] |

| Emission Maximum (λem) | 548 nm | [1] |

| Molar Absorptivity (ε) | >65,000 cm⁻¹M⁻¹ | |

| Molecular Weight | 552.60 g/mol | |

| Chemical Formula | C₂₅H₂₅N₂NaO₇S₂ | [1] |

Experimental Protocol: Measurement of Excitation and Emission Spectra

The following protocol outlines a standardized procedure for measuring the excitation and emission spectra of a fluorescent dye such as this compound using a spectrofluorometer.

1. Instrument Start-up and Initialization:

-

Ensure the spectrofluorometer is situated in a dry area, away from direct sunlight.

-

Power on the instrument, including the xenon lamp power source, and allow it to warm up for at least 30 minutes to ensure a stable light output.

-

Launch the instrument control software on the connected computer.

-

The software will typically perform an automatic initialization and calibration sequence.

2. Sample Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or phosphate-buffered saline).

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement. The absorbance of the sample at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Use a clean quartz cuvette for all measurements. Ensure the cuvette is free of scratches and fingerprints.

-

Fill the cuvette with the sample solution to the appropriate level (typically two-thirds full).

3. Measurement Procedure:

-

Excitation Scan:

-

Set the emission monochromator to the expected emission maximum (e.g., 548 nm for this compound).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 540 nm).

-

The resulting spectrum will show the excitation profile, with the peak corresponding to the excitation maximum.

-

-

Emission Scan:

-

Set the excitation monochromator to the determined excitation maximum (e.g., 529 nm).

-

Scan a range of emission wavelengths (e.g., 535 nm to 700 nm).

-

The resulting spectrum will show the emission profile, with the peak corresponding to the emission maximum.

-

-

Data Acquisition:

-

Set the desired parameters in the software, such as scan speed, slit width, and data interval.

-

Record the fluorescence intensity as a function of wavelength.

-

Save the acquired spectra in a suitable format (e.g., JWS or TXT) for further analysis.

-

4. Instrument Shut-down:

-

After completing the measurements, remove the sample cuvette and clean it thoroughly.

-

Exit the control software.

-

Power off the spectrofluorometer, starting with the main unit and then the xenon lamp.

-

Cover the instrument to protect it from dust.

Application Workflow: Neuronal Tracing

This compound is frequently employed as a polar tracer to delineate neuronal pathways and study neural connectivity. The following diagram illustrates a typical experimental workflow for neuronal tracing using this compound.

Caption: Workflow for neuronal tracing using this compound.

Signaling Pathway and Experimental Logic

In the context of neuronal tracing, this compound does not directly participate in a signaling pathway in the traditional sense of ligand-receptor interactions. Instead, its utility is based on its physical properties as a membrane-impermeant, water-soluble molecule that can be introduced into neurons and transported along their axons. The logic of the experiment relies on the active transport mechanisms within the neuron to carry the dye, thereby revealing its projections.

The diagram below illustrates the logical flow of how this compound is used to trace neuronal connections.

Caption: Logical flow of this compound in neuronal tracing.

References

An In-depth Technical Guide to the Photostability and pH Sensitivity of Sulforhodamine G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and pH sensitivity of Sulforhodamine G, a fluorescent dye with applications in various scientific fields, including cellular imaging and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visualizations of experimental workflows.

Core Properties of this compound

This compound is a water-soluble, red fluorescent dye known for its utility as a polar tracer. Its spectral characteristics make it a valuable tool for a range of applications.

Spectral and Physicochemical Properties

The fundamental spectral and physical properties of this compound are summarized in the table below. These values are crucial for designing experiments and selecting appropriate instrumentation.

| Property | Value |

| Excitation Maximum (λex) | 529 nm - 531 nm |

| Emission Maximum (λem) | 548 nm - 552 nm |

| Molar Extinction Coefficient | >65,000 cm⁻¹M⁻¹ |

| Molecular Weight | 552.60 g/mol |

| Chemical Formula | C₂₅H₂₅N₂NaO₇S₂ |

| Solubility | Water |

pH Sensitivity of this compound

A critical characteristic of any fluorophore for biological applications is its sensitivity to pH. This compound exhibits remarkable stability in its fluorescence emission across a broad pH range. Multiple sources indicate that the absorption and fluorescence of this compound are independent of pH in the range of 3 to 10. This property is highly advantageous for experiments conducted under varying pH conditions, as it eliminates the need for pH-related corrections to fluorescence intensity measurements.

Caption: Illustrative graph showing the stable fluorescence intensity of this compound across a pH range of 3 to 10.

Photostability of this compound

To provide a contextual understanding of its likely photostability, data for the closely related dye, Sulforhodamine B, is presented below. It is important to note that these values are for Sulforhodamine B and should be considered as an approximation for this compound.

| Parameter | Condition | Value (for Sulforhodamine B) |

| Photodegradation Rate Constant (k) | UV light (330-380 nm), pH 2.5, in aqueous TiO₂ dispersion | 0.197 min⁻¹ |

| Photodegradation Rate Constant (k) | Sunlight, pH 2.5, in aqueous TiO₂ dispersion | 0.152 min⁻¹ |

| Photodegradation Rate Constant (k) | Visible light (>450 nm), pH 2.5, in aqueous TiO₂ dispersion | 0.027 min⁻¹ |

The photodegradation of sulforhodamine dyes often follows first-order kinetics. The rate of photobleaching is influenced by factors such as the intensity and wavelength of the excitation light, the chemical environment, and the presence of oxidizing agents.

Experimental Protocols

The following sections provide detailed methodologies for assessing the pH sensitivity and photostability of fluorescent dyes like this compound.

Protocol for Assessing pH Sensitivity

This protocol outlines the steps to determine the effect of pH on the fluorescence intensity of this compound.

Caption: Experimental workflow for determining the pH sensitivity of this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or water.

-

Preparation of pH Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 3 to 10). Use appropriate buffer systems to maintain stable pH values (e.g., citrate for acidic range, phosphate for neutral range, and borate for alkaline range).

-

Preparation of Working Solutions: Dilute the this compound stock solution into each pH buffer to a final working concentration (e.g., 1 µM). Ensure the final concentration of the stock solution solvent is minimal to avoid affecting the buffer pH.

-

Absorbance Measurement: Measure the absorbance spectrum of each sample using a UV-Vis spectrophotometer to ensure that the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each sample. Excite the samples at the absorbance maximum of this compound (approximately 529 nm).

-

Data Analysis: Integrate the area under the emission curve for each sample to obtain the total fluorescence intensity. Plot the normalized fluorescence intensity as a function of pH.

Protocol for Assessing Photostability

This protocol describes a method to quantify the photobleaching rate of this compound under continuous illumination.

Caption: Experimental workflow for quantifying the photostability of this compound.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a buffer or solvent relevant to the intended application (e.g., phosphate-buffered saline, PBS, for biological imaging).

-

Instrumentation Setup: Use a fluorescence microscope equipped with a sensitive camera or a spectrofluorometer capable of time-course measurements. Set the excitation wavelength to the maximum absorbance of this compound.

-

Photobleaching: Continuously illuminate the sample with the excitation light source. The intensity of the light source should be constant and relevant to the experimental conditions under which the dye will be used.

-

Data Acquisition: Record the fluorescence intensity at regular time intervals over a period sufficient to observe a significant decrease in fluorescence.

-

Data Analysis:

-

Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the resulting photobleaching curve to a single or multi-exponential decay function to determine the photobleaching rate constant(s). The half-life of the fluorophore under these conditions can be calculated from the rate constant.

-

Conclusion

This compound is a robust fluorescent dye with stable fluorescence emission across a wide physiological pH range, making it an excellent candidate for applications where pH may vary. While susceptible to photobleaching, understanding its photostability characteristics allows for the optimization of experimental parameters to minimize photodamage and ensure reliable data acquisition. The protocols provided in this guide offer a framework for the systematic evaluation of these key properties for this compound and other fluorophores in your research.

Sulforhodamine G: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Abstract

Introduction to Sulforhodamine G

This compound is a synthetic fluorescent dye belonging to the sulfonated rhodamine family. Its vibrant pink-to-red fluorescence, coupled with its hydrophilic nature, makes it a valuable tool for various scientific applications. The presence of sulfonic acid groups in its structure significantly enhances its water solubility, rendering it suitable for use in aqueous environments.[1][2] It is frequently employed as a fluorescent tracer in biological studies, including cell viability assays and as a polar tracer for investigating cell morphology and neuronal communication.[2][3]

Solubility of this compound

A thorough review of scientific literature and safety data sheets indicates that while this compound is consistently described as being "highly water-soluble" or "soluble in water," specific quantitative solubility values (e.g., in grams per liter or moles per liter) are not well-documented.[3][4][5] A safety data sheet for this compound confirms its solubility in water without providing numerical data.[4]

Qualitative Solubility in Aqueous and Organic Media

This compound's solubility in aqueous solutions is a key characteristic, attributed to its sulfonate groups.[1][2] Practical applications demonstrate its use in various aqueous and semi-aqueous environments. For instance, a staining protocol for this compound utilizes a 35% methanol solution, indicating its solubility and stability in this solvent mixture.[6] Additionally, for purification purposes, this compound can be dissolved in 1% v/v acetic acid.[6]

Quantitative Solubility of Related Rhodamine Dyes

To provide a frame of reference for researchers, the following tables summarize the available quantitative solubility data for the closely related compounds, Sulforhodamine B and Sulforhodamine 101. It is crucial to note that these values are for different molecules and should be considered as estimations for this compound's behavior.

Table 1: Quantitative Solubility of Sulforhodamine B

| Solvent | Solubility | Temperature |

| Water | 95.3 g/L | 20°C |

| Methanol | 1 mg/mL | Not Specified |

Data sourced from ChemicalBook.[7][8]

Table 2: Quantitative Solubility of Sulforhodamine 101

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL |

| Water | Insoluble |

| Ethanol | Insoluble |

Data sourced from a chemical supplier.[9]

Experimental Protocol for Determining Dye Solubility

The following is a generalized, comprehensive protocol for determining the solubility of a fluorescent dye such as this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved dye concentration.

Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm pore size)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial. The amount of dye should be sufficient to ensure that not all of it dissolves.

-

Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of dye has dissolved and the solution is saturated.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved this compound.

-

-

Preparation of Sample for Analysis:

-

Carefully pipette a known volume of the supernatant, ensuring not to disturb the pellet.

-

Filter the supernatant through a 0.2 µm syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Dye:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance or fluorescence intensity of the standard solutions using a spectrophotometer or fluorometer to generate a standard curve.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance or fluorescence of the diluted sample.

-

Use the standard curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Caption: Experimental workflow for determining dye solubility.

Application in Neuroscience: In Vivo Astrocyte Labeling

Sulforhodamine dyes, including this compound and more prominently Sulforhodamine 101, are utilized in neuroscience for the in vivo labeling of astrocytes. This technique allows for the visualization and study of these glial cells in the living brain. The following diagram illustrates a typical experimental workflow for this application.

Caption: Workflow for in vivo astrocyte labeling with this compound.

Conclusion

This compound is a valuable fluorescent tool for researchers, particularly due to its high water solubility. While precise quantitative solubility data remains elusive, the information on related compounds and the provided experimental protocol for solubility determination offer a solid foundation for its effective use. The application of this compound and its analogs in neuroscience highlights its importance in advanced biological imaging techniques. Researchers are encouraged to determine the precise solubility in their specific solvent systems for optimal experimental outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. cymitquimica.com [cymitquimica.com]

- 3. This compound - Biotium [biotium.com]

- 4. aptus.co.jp [aptus.co.jp]

- 5. This compound Dye content 60 % | 5873-16-5 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Sulforhodamine B | 3520-42-1 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. selleckchem.com [selleckchem.com]

Sulforhodamine G: A Technical Guide for Researchers

Sulforhodamine G is a water-soluble, fluorescent dye belonging to the rhodamine family. Its utility in research is primarily centered around its properties as a highly fluorescent and membrane-impermeant molecule, making it an excellent polar tracer and protein stain. This guide provides an in-depth overview of its applications, quantitative properties, and detailed experimental protocols for its use in neuroscience and proteomics.

Core Applications in Research

This compound has established itself as a versatile tool in several research domains:

-

Neuroscience: It is widely used as a polar tracer to study neuronal morphology and cell-to-cell communication.[1] Its most prominent application in this field is the in vivo staining of astrocytes, enabling the study of their structure and function in the intact brain.

-

Proteomics: this compound serves as a sensitive fluorescent stain for the quantification of total cellular protein, particularly in 2D gel electrophoresis (2-DE).

-

Cell Biology: As a fluid-phase marker, it can be employed to investigate cell permeability and endocytosis.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5873-16-5 | --INVALID-LINK-- |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | --INVALID-LINK-- |

| Molecular Weight | 552.60 g/mol | --INVALID-LINK-- |

| Excitation Maximum (λex) | 529 nm | --INVALID-LINK-- |

| Emission Maximum (λem) | 548 nm | --INVALID-LINK-- |

| Molar Extinction Coefficient | >65,000 cm⁻¹M⁻¹ | --INVALID-LINK-- |

| Two-Photon Excitation | Similar to other rhodamine dyes, two-photon excitation is feasible. For the related Sulforhodamine B, the maximum two-photon excitation wavelength is around 810 nm. | [2] |

Experimental Protocols

In Vivo Astrocyte Staining

This compound can be used for the in vivo labeling of astrocytes in rodents, allowing for their visualization using two-photon microscopy. The following protocol is a general guideline based on established methods for sulforhodamine dyes.[2][3][4][5][6]

Materials:

-

This compound

-

Sterile saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetized rodent (rat or mouse)

-

Two-photon microscope

Procedure:

-

Preparation of Staining Solution: Dissolve this compound in sterile saline or aCSF to a final concentration of 10 mg/mL.

-

Administration: Administer the this compound solution via intravenous (tail vein) injection. A typical dosage is 20 mg/kg body weight.[6]

-

Imaging:

-

Allow the dye to circulate and label the astrocytes. This process can take from 40 to 90 minutes.[4][6]

-

Initially, blood vessels will be brightly fluorescent. Over time, the fluorescence in the vasculature will decrease, while astrocytes will become progressively stained.[6]

-

Image the region of interest using a two-photon microscope with an excitation wavelength tuned to approximately 810 nm (based on data for the similar Sulforhodamine B).[2]

-

Workflow for in vivo astrocyte staining with this compound.

Fluorescent Protein Staining in 2D-Gels

This protocol details the use of this compound for staining proteins in two-dimensional electrophoresis gels.[7]

Materials:

-

2D electrophoresis gel with separated proteins

-

Fixing solution: 35% (v/v) methanol

-

Staining solution: this compound in 35% (v/v) methanol (four-fold molar excess of dye to protein)

-

Washing solution: 35% (v/v) methanol

-

Equilibration solution: Deionized water

-

Fluorescent gel scanner

Procedure:

-

Fixation: After electrophoresis, fix the gel in 35% methanol.

-

Staining:

-

Incubate the gel overnight in the this compound staining solution.

-

Protect the staining dish from light with aluminum foil to prevent photobleaching.[7]

-

-

Washing: Wash the gel four times for 15 minutes each with 35% methanol.[7]

-

Equilibration: Equilibrate the gel by washing twice for 15 minutes each with deionized water.[7]

-

Imaging: Visualize the protein spots using a laser-based fluorescent gel scanner with an excitation wavelength of 532 nm.[7]

References

- 1. This compound - Biotium [biotium.com]

- 2. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific in vivo staining of astrocytes in the whole brain after intravenous injection of sulforhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]

- 6. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]

- 7. medchemexpress.com [medchemexpress.com]

Sulforhodamine G as a Fluorescent Tracer: A Technical Guide for Researchers

Executive Summary: Sulforhodamine G is a highly water-soluble, membrane-impermeant fluorescent dye belonging to the rhodamine family. Its utility as a polar tracer stems from its bright fluorescence, remarkable pH stability, and its mechanism of uptake, which is often dependent on cellular activity. This makes it a powerful tool for researchers in neuroscience and cell biology for applications including the morphological analysis of neurons, activity-dependent labeling of neural circuits, and specific in vivo staining of astrocytes. This document provides a comprehensive technical overview of this compound, including its core properties, detailed experimental protocols for its key applications, and a discussion of its advantages and limitations.

Core Properties of this compound

This compound is valued for its robust and stable physicochemical and fluorescent properties. Unlike many other fluorescent dyes, its absorption and emission are not dependent on pH in the physiological range (pH 3-10), which provides for more reliable and reproducible results in biological experiments.[1][2] As a sulfonated, highly charged molecule, it is membrane-impermeant and serves as an excellent fluid-phase tracer.[3][4]

Photophysical and Chemical Data

The key quantitative properties of this compound are summarized below. Researchers should note that slight variations in excitation and emission maxima can occur depending on the solvent and measurement instrumentation.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 529 - 531 nm | [3][5] |

| Emission Maximum (λem) | 548 - 552 nm | [3][5] |

| Molecular Weight | 530.6 g/mol (sodium salt) | [3] |

| Chemical Formula | C25H25N2NaO7S2 | [3] |

| Appearance | Orange-red solid | [3] |

| Solubility | Highly soluble in water | [3] |

| pH Stability | Stable fluorescence from pH 3 to 10 | [1] |

| Cell Permeability | Membrane impermeant | [3] |

Key Applications and Methodologies

This compound's primary application is as a polar tracer in neuroscience for studying cell morphology and activity.[3] Its uptake into cells like neurons is often activity-dependent and occurs via endocytosis, making it a valuable tool for mapping active circuits.[4]

In Vivo Labeling of Astrocytes

A significant application of sulforhodamine dyes is the specific in vivo labeling of astrocytes. This can be achieved non-invasively through intravenous (IV) injection, allowing for the study of astrocyte morphology and networks in the intact brain of living animals.[6][7][8]

This protocol is adapted from methods described for sulforhodamine dyes in rats and mice.[6][7][8]

-

Dye Preparation: Prepare a stock solution of this compound in sterile saline or artificial cerebrospinal fluid (aCSF). A common concentration for related dyes like Sulforhodamine 101 (SR101) is 10 mg/ml.[9]

-

Animal Preparation: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. For IV injection, the tail vein is commonly used.

-

Intravenous Injection: Administer the this compound solution via the tail vein. The dye will circulate through the vasculature.

-

Incubation/Uptake: Allow 40-90 minutes for the dye to be cleared from the bloodstream and specifically taken up by astrocytes.[10] Initially, blood vessels will be brightly fluorescent, but this fluorescence will diminish as the dye is taken up by the surrounding astrocytes.[10]

-

Imaging: Perform in vivo imaging using two-photon laser scanning microscopy (TPLSM). The high two-photon absorption cross-section of sulforhodamine dyes makes them well-suited for deep bio-imaging.[8] Astrocytes can be imaged for several hours following injection.[7]

Activity-Dependent Labeling of Neural Circuits

This compound can be used to identify neurons that are intensely active. The dye is taken up by endocytosis, a process that is heightened during periods of high synaptic activity, such as burst firing.[4] This allows for the spatial mapping of neural networks engaged in specific behaviors or motor patterns.

This protocol is based on a study of motor pattern generation in an in vitro turtle brainstem-cerebellum preparation.[4]

-

Preparation: Isolate the desired neural tissue (e.g., brainstem-cerebellum preparation) and maintain it in an appropriate physiological solution (e.g., aCSF) in a recording chamber.

-

Dye Application: Add this compound to the bath to a final concentration of 0.01%.[4]

-

Neural Stimulation: Activate the neural circuit of interest using electrical or chemical stimulation for a sustained period (e.g., 1 hour).[4] This stimulation should be sufficient to induce burst firing, as single spike discharges may be insufficient for significant dye uptake.[4]

-

Washout: After the stimulation period, thoroughly wash the preparation with fresh aCSF to remove extracellular dye.

-

Tissue Processing: Fix the tissue (if compatible with downstream analysis) and prepare sections (e.g., coronal sections) for microscopy.

-

Imaging: View the sections using epifluorescence or confocal microscopy to identify the spatial patterns of labeled neurons. The intensity of labeling will correlate with the level of neuronal activity during the stimulation period.

Labeling of Acute Brain Slices

For researchers working with ex vivo preparations, this compound and its derivatives can be used to label cells in acute brain slices.

This protocol is adapted from methods for SR101, a closely related compound.[9][11]

-

Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow slices to recover in oxygenated aCSF at 34-37°C for at least 30 minutes.

-

Staining: Transfer slices to a chamber containing oxygenated aCSF with 0.5–1 µM this compound. Incubate for 20–30 minutes at 34–37°C.[9]

-

De-staining/Wash: Transfer the slices back to fresh, dye-free aCSF for at least 10 minutes to allow extracellular dye to wash out.[9]

-

Imaging: Mount the slices in a recording chamber on a microscope for imaging.

Advantages and Limitations

While a powerful tool, researchers must be aware of the benefits and drawbacks of using this compound to ensure proper experimental design and data interpretation.

| Aspect | Description | Implication for Researchers |

| Advantages | ||

| pH Insensitivity | Fluorescence is stable across a broad physiological pH range (3-10).[1] | Provides reliable and consistent signal in various biological environments without needing pH correction. |

| High Water Solubility | Dissolves readily in aqueous buffers.[3] | Easy to prepare stock solutions for biological experiments. |

| Activity-Dependence | Uptake is enhanced in highly active cells.[4] | Enables functional mapping of active neural circuits, not just static morphology. |

| Non-Invasive In Vivo Use | Can be delivered systemically via IV injection for whole-brain astrocyte labeling.[7][8] | Allows for the study of cells in their native environment in living animals, reducing artifacts from invasive procedures. |

| Limitations | ||

| Cell-Type Specificity | While excellent for astrocytes, related sulforhodamines can label neurons under certain conditions (e.g., higher concentrations, different temperatures).[9][11] | Specificity should be validated for each experimental paradigm, for example, by co-localization with cell-type-specific markers. |

| Non-Fixable Nature | As a water-soluble, small molecule tracer, it is not well-retained after standard paraformaldehyde fixation.[12] | Not ideal for traditional histology workflows. Live or immediate post-mortem imaging is required. Landmark dyes may be needed to align live and fixed images.[8] |

| Potential for Side Effects | The related SR101 has been reported to have excitatory side effects on neurons.[11] | Researchers should perform control experiments to ensure the dye itself is not altering the physiological processes under investigation. |

| Tissue Clearing | Compatibility with modern tissue clearing protocols is not well-documented. | Organic solvent-based clearing methods may quench fluorescence, while aqueous methods might be more compatible but could cause the non-fixable dye to leach out.[13][14] |

Conclusion

This compound is a versatile and robust fluorescent tracer with significant applications in the fields of neuroscience and cell biology. Its bright, pH-stable fluorescence and its utility as a polar, activity-dependent marker make it an invaluable tool for visualizing cell morphology and mapping functional neural circuits. While researchers must remain cognizant of its limitations, particularly regarding cell-type specificity and tissue fixation, the detailed protocols provided herein offer a solid foundation for its successful implementation in a variety of experimental contexts. When used appropriately, this compound can yield powerful insights into the structure and function of complex biological systems.

References

- 1. This compound - Creative BioMart [creativebiomart.net]

- 2. Sulforhodamine B - Wikipedia [en.wikipedia.org]

- 3. This compound - Biotium [biotium.com]

- 4. Sulforhodamine labeling of neural circuits engaged in motor pattern generation in the in vitro turtle brainstem-cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]

- 6. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes | PLOS One [journals.plos.org]

- 7. Specific in vivo staining of astrocytes in the whole brain after intravenous injection of sulforhodamine dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specific In Vivo Staining of Astrocytes in the Whole Brain after Intravenous Injection of Sulforhodamine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Limitations of Sulforhodamine 101 for Brain Imaging [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]

- 14. LABTips: How to Select a Tissue Clearing Method | Labcompare.com [labcompare.com]

Sulforhodamine G: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Sulforhodamine G stands as a valuable fluorochrome for a range of applications, from tracing neuronal pathways to assessing vascular permeability. This guide provides a comprehensive overview of its properties, experimental protocols, and data presented in a clear, accessible format.

This compound is a synthetic, water-soluble fluorescent dye characterized by its vibrant pink-to-red color.[1] Its strong absorbance and fluorescence, coupled with its stability across a pH range of 3 to 10, make it a reliable tool in various biological and environmental studies.[2][3]

Core Properties of this compound

A thorough understanding of the photophysical properties of a fluorochrome is critical for its effective use. The key spectral and physical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₇N₂NaO₇S₂ | [1] |

| Molecular Weight | 552.60 g/mol | |

| Excitation Maximum (λex) | 528 - 531 nm | |

| Emission Maximum (λem) | 548 - 552 nm | |

| Molar Absorptivity (ε) | >65,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | Not explicitly found for this compound. Rhodamine dyes are known for high quantum yields. | [4] |

| Fluorescence Lifetime (τ) | ~4.1 ns (for a sulforhodamine dye in water) | |

| Solubility | Water soluble | [1] |

| Synonyms | Acid Red 50, Lissamine Rhodamine G | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimental outcomes. Below are protocols for some of the key applications of this compound.

Protein Staining

This protocol outlines the use of this compound for staining proteins in 2-D electrophoresis gels.

Materials:

-

This compound solution (e.g., 1 mg/mL in 1% v/v acetic acid)

-

Staining solution: 35% methanol

-

Washing solution: 35% methanol

-

Equilibration solution: Water

-

Polypropylene staining dishes

-

Aluminum foil

-

Laser scanner for visualization

Procedure:

-

Purification of this compound (if necessary): For a 60% purity stock, dissolve 10 mg in 100 mL of 1% v/v acetic acid and purify by reverse-phase chromatography. Collect the fraction with an absorbance maximum at 528 nm and lyophilize to dryness.[5]

-

Staining: Place the gel in a polypropylene staining dish and wrap it in aluminum foil to protect the dye from photobleaching.[5]

-

Add the staining solution containing a four-fold molar excess of this compound to the protein, assuming an average protein molecular weight of 50 kDa.[5]

-

Incubate overnight in 35% methanol.[5]

-

Washing: Perform four 15-minute washes with 35% methanol.[5]

-

Equilibration: Equilibrate the gel with two 15-minute washes in water.[5]

-

Visualization: Visualize the stained proteins using a laser scanner with an excitation wavelength of 532 nm.[5]

In Vivo Astrocyte Staining and Neuronal Tracing

While specific protocols for neuronal tracing with this compound are not as prevalent as for its analog, Sulforhodamine 101 (SR101), the principles and methods are largely transferable. Sulforhodamine dyes can be used as polar tracers to study neuronal morphology and cell-cell communication.

Materials:

-

This compound solution (concentration to be optimized, e.g., 100 µM in artificial cerebrospinal fluid - ACSF)

-

Micropipette for injection

-

Micromanipulator

-

Two-photon microscope

Procedure for Intracortical Injection:

-

Prepare a stock solution of this compound in ACSF.

-

Load the solution into a glass micropipette with a tip diameter of 2-3 µm.

-

Under anesthesia, expose the cortical region of interest.

-

Using a micromanipulator, carefully insert the pipette into the brain tissue, avoiding blood vessels.

-

Apply slight positive pressure (100-300 mbar) to eject the dye. The duration of the injection will depend on the pressure, pipette tip size, and dye concentration.

-

Monitor the dye ejection and distribution in real-time using two-photon microscopy.

Procedure for Intravenous Injection for Whole-Brain Astrocyte Staining:

-

Prepare a sterile solution of this compound in saline.

-

Administer the solution via intravenous (e.g., tail vein) injection. A typical dose for SRB (a similar sulforhodamine dye) is 20 mg/kg.

-

Allow time for the dye to circulate and be taken up by astrocytes. Imaging can typically be performed 30-90 minutes post-injection.

Visualizing Experimental Workflows and Pathways

To better understand the experimental processes and logical flows, the following diagrams have been generated using the DOT language.

Caption: Workflow for in vivo neuronal tracing with this compound.

Caption: Workflow for assessing blood-brain barrier permeability.

Applications in Research and Drug Development

This compound's utility extends across several research domains:

-

Neuronal Tracing: As a polar tracer, it can be used for both anterograde and retrograde tracing of neuronal projections, helping to map the intricate connections within the nervous system.

-

Vascular Permeability Assays: Its high water solubility and strong fluorescence make it an excellent tracer for studying the integrity of vascular barriers, such as the blood-brain barrier.

-

Cell Viability and Protein Quantification: this compound can be used in assays to assess cell proliferation and cytotoxicity by staining total cellular protein.[1]

-

Hydrological Studies: Due to its spectral properties, it is widely employed for mapping underground watercourses and other hydrological applications.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Limitations of Sulforhodamine 101 for Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ON THE USE OF RETROGRADE TRACERS FOR IDENTIFICATION OF AXON COLLATERALS WITH MULTIPLE FLUORESCENT RETROGRADE TRACERS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell and Neuronal Tracing | Thermo Fisher Scientific - LT [thermofisher.com]

Methodological & Application

Application Notes and Protocols for Sulforhodamine G Protein Staining in PAGE Gels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine G is a fluorescent dye that can be utilized for the detection of proteins separated by polyacrylamide gel electrophoresis (PAGE). As a member of the rhodamine family of dyes, it offers a fluorescent-based alternative to traditional colorimetric staining methods such as Coomassie Brilliant Blue and silver staining. Fluorescent stains, in general, are recognized for their high sensitivity, broad linear dynamic range, and compatibility with downstream applications like mass spectrometry.[1][2] The underlying principle of Sulforhodamine staining involves the electrostatic interaction between the dye molecules and the protein's basic amino acid residues under acidic conditions. This document provides a detailed protocol for the use of this compound in staining proteins in PAGE gels and presents a comparative analysis of its expected performance against other common staining methods based on available data for similar fluorescent dyes.

Principle of Staining

The staining mechanism of this compound is predicated on the electrostatic binding of the dye to proteins. Under mild acidic conditions, the negatively charged sulfonic acid groups on the this compound molecule interact with the positively charged basic amino acid residues (such as lysine, arginine, and histidine) of the proteins that have been fixed within the polyacrylamide gel matrix. This interaction results in the formation of stable dye-protein complexes, rendering the protein bands fluorescent under appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the amount of protein present, allowing for quantitative analysis over a broad dynamic range.

Quantitative Data Summary

While specific quantitative performance data for this compound in PAGE gel staining is not extensively documented in readily available literature, we can infer its potential performance based on comparisons with other well-characterized fluorescent protein stains like SYPRO Ruby and Flamingo. Fluorescent stains generally offer significant advantages in sensitivity and quantitative range over colorimetric methods.

Table 1: Comparison of Common Protein Staining Methods

| Feature | This compound (Anticipated) | SYPRO Ruby | Flamingo | Colloidal Coomassie Blue | Silver Staining |

| Detection Limit | Sub-nanogram range | ~0.25 - 1 ng[3] | ~0.25 - 0.5 ng[1][4] | ~8 - 10 ng[5] | ~1 ng[6] |

| Linear Dynamic Range | ~2-3 orders of magnitude | ~2-3 orders of magnitude[3] | ~3 orders of magnitude[4] | ~1-2 orders of magnitude | Limited (non-linear response) |

| Staining Time | 2-4 hours | ~1.5 - 18 hours[3] | ~5 hours[1] | ~1 hour to overnight | ~1.5 - 3 hours |

| Mass Spectrometry Compatibility | Yes (non-covalent binding) | Yes[2] | Yes[1] | Yes | Can be problematic |

| Ease of Use | Simple protocol | Simple protocol[3] | Simple protocol[1] | Simple protocol | Multi-step, can be complex |

Experimental Protocols

This section details the necessary reagents and step-by-step procedure for staining proteins in PAGE gels using this compound.

Required Materials and Reagents

-

Reagents:

-

This compound

-

Methanol

-

Acetic Acid, Glacial

-

Ultrapure Water

-

-

Solutions:

-

Fixing Solution: 50% Methanol, 10% Acetic Acid in ultrapure water.

-

Staining Solution: Prepare a stock solution of this compound in ultrapure water. The final staining concentration should be optimized, but a starting point of a four-fold molar excess of dye to protein is recommended, assuming an average protein molecular weight of 50 kDa. The staining solution should be prepared in 35% Methanol.

-

Wash Solution: 35% Methanol in ultrapure water.

-

Final Wash Solution: Ultrapure Water.

-

-

Equipment:

-

Staining trays (polypropylene is recommended)

-

Orbital shaker

-

Fluorescent gel imaging system with appropriate excitation and emission filters (Excitation: ~532 nm, Emission: ~633 nm).

-

Protective gloves and eyewear

-

Staining Protocol

This protocol is designed for a standard mini-gel. Volumes should be adjusted for larger gels to ensure the gel is fully submerged at all steps.

-

Fixation:

-

Following electrophoresis, carefully remove the gel from the cassette and place it into a clean staining tray containing an adequate volume of Fixing Solution to fully immerse the gel.

-

Incubate on an orbital shaker with gentle agitation for 1 hour at room temperature. This step is crucial for precipitating the proteins within the gel matrix and removing interfering substances like SDS.

-

-

Staining:

-

Decant the Fixing Solution.

-

Add the this compound Staining Solution to the tray, ensuring the gel is completely covered.

-

Protect the staining tray from light by wrapping it in aluminum foil.

-

Incubate on an orbital shaker with gentle agitation for at least 3 hours at room temperature. For potentially higher sensitivity, an overnight incubation can be performed.

-

-

Washing:

-

Decant the Staining Solution.

-

Add the Wash Solution (35% Methanol) to the tray and wash the gel for 15 minutes with gentle agitation.

-

Repeat the wash step with fresh Wash Solution three more times for a total of four washes. This step is critical for reducing background fluorescence.

-

-

Final Equilibration:

-

Decant the Wash Solution.

-

Add ultrapure water to the tray and equilibrate the gel for 15 minutes with gentle agitation.

-

Repeat this step with fresh ultrapure water for a second 15-minute equilibration.

-

-

Imaging:

-

The stained gel is now ready for visualization.

-

Place the gel on the imaging surface of a fluorescent gel scanner.

-

Image the gel using an excitation wavelength of approximately 532 nm and an emission filter of around 633 nm. Adjust the imaging settings to achieve optimal signal-to-noise ratio.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the this compound protein staining protocol.

Caption: Workflow for this compound protein staining.

Signaling Pathway (Illustrative)

As this compound staining is a biochemical detection method rather than a biological signaling pathway, the following diagram illustrates the logical relationship of the staining principle.

Caption: Principle of this compound protein staining.

References

- 1. Fluorescent Protein Stains | Bio-Rad [bio-rad.com]

- 2. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Protein Gel and Membrane Stains | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. bio-rad.com [bio-rad.com]

- 5. Protein Gel Staining Methods | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. researchgate.net [researchgate.net]

Sulforhodamine G Cytotoxicity Assay: A Detailed Protocol for Drug Screening and Cellular Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Sulforhodamine G (SRG) cytotoxicity assay, a reliable and sensitive method for assessing cell viability and screening for cytotoxic compounds. This protein-staining assay offers a convenient and cost-effective alternative to metabolic assays such as the MTT assay.

Principle of the Assay

The this compound (SRG) cytotoxicity assay is a colorimetric or fluorometric method based on the ability of the SRG dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which, in turn, correlates with the number of viable cells. After staining, the incorporated dye is solubilized, and the absorbance or fluorescence is measured to determine cell density. This method does not distinguish between viable and non-viable cells but provides a robust measure of total cell biomass, making it an excellent tool for assessing the cytotoxic effects of chemical compounds.

Application Notes

Advantages:

-

High Sensitivity and Linearity: The SRG assay demonstrates a broad linear range with respect to cell number, allowing for accurate quantification over a wide range of cell densities.

-

Cost-Effective and Simple: The reagents are inexpensive, and the protocol is straightforward, making it suitable for high-throughput screening in various laboratory settings.

-

Stable Endpoint: Once the cells are fixed and stained, the plates can be stored for an extended period before the final measurement, offering flexibility in experimental workflow.

-

Dual Detection Methods: SRG allows for either colorimetric (absorbance) or fluorometric detection, providing versatility in instrumentation.

Limitations:

-

Indirect Measurement of Viability: The assay measures total protein content, which does not differentiate between live and dead cells. Therefore, it reflects the cell number at the end of the treatment period rather than the metabolic activity of living cells.

-

Potential for Interference: Compounds that affect protein synthesis or attachment of adherent cells to the plate may interfere with the assay results.

-

Washing Steps: The protocol involves multiple washing steps, which, if not performed carefully, can lead to cell detachment and variability in results.

Experimental Workflow

The following diagram illustrates the key steps in the this compound cytotoxicity assay.

Caption: Workflow of the this compound (SRG) cytotoxicity assay.

Quantitative Data Summary

The optimal cell seeding density is crucial for obtaining reliable and reproducible results. It should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the treatment period and that the final cell number falls within the linear range of the assay.

| Parameter | Adherent Cell Lines | Suspension Cell Lines |

| Cell Seeding Density (cells/well in 96-well plate) | ||

| A549 (Lung Carcinoma) | 5,000 - 10,000[1][2] | N/A |

| HeLa (Cervical Cancer) | 3,000 - 7,000[1] | N/A |

| MCF-7 (Breast Cancer) | 5,000 - 15,000[1][3] | N/A |

| General Range | 1,000 - 20,000 | 5,000 - 50,000 |

| Reagent Concentrations | ||

| Trichloroacetic Acid (TCA) for Fixation | 10% (w/v) | 50% (w/v) |

| This compound Staining Solution | 0.4% (w/v) in 1% Acetic Acid | 0.4% (w/v) in 1% Acetic Acid |

| Acetic Acid for Washing | 1% (v/v) | 1% (v/v) |

| Solubilization Buffer | 10 mM Tris Base, pH 10.5 | 10 mM Tris Base, pH 10.5 |

| Measurement Wavelengths | ||

| Absorbance (Colorimetric) | 510 - 540 nm | 510 - 540 nm |

| Fluorescence | Excitation: ~529 nm, Emission: ~548 nm | Excitation: ~529 nm, Emission: ~548 nm |

Detailed Experimental Protocols

Materials and Reagents

-

This compound (SRG)

-

Trichloroacetic acid (TCA)

-

Acetic acid

-

Tris base

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA (for adherent cells)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance or fluorescence)

Preparation of Solutions

-

TCA Solution (for adherent cells): Prepare a 10% (w/v) TCA solution in deionized water. Store at 4°C.

-

TCA Solution (for suspension cells): Prepare a 50% (w/v) TCA solution in deionized water. Store at 4°C.

-

SRG Staining Solution: Prepare a 0.4% (w/v) SRG solution in 1% (v/v) acetic acid. Dissolve SRG powder in the acetic acid solution and filter if necessary. Store at room temperature, protected from light.

-

Washing Solution: Prepare a 1% (v/v) acetic acid solution in deionized water.

-

Solubilization Buffer: Prepare a 10 mM Tris base solution. Adjust the pH to 10.5 if necessary. Store at room temperature.

Protocol for Adherent Cells

-

Cell Seeding:

-

Harvest and count the cells.

-

Dilute the cell suspension to the desired seeding density (refer to the table above) in a complete culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include untreated wells (vehicle control) and positive control wells (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (typically 48-72 hours).

-

-

Cell Fixation:

-

Carefully remove the medium.

-

Gently add 100 µL of cold 10% TCA to each well to fix the cells.

-

Incubate the plate at 4°C for 1 hour.

-

-

Staining:

-

Discard the TCA solution and wash the plate five times with slow-running tap water.

-

Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.

-

Add 50 µL of 0.4% SRG staining solution to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

-

Remove excess washing solution and air dry the plate completely.

-

-

Solubilization and Measurement:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Colorimetric Measurement: Read the absorbance at a wavelength between 510 nm and 540 nm using a microplate reader.

-

Fluorometric Measurement: Read the fluorescence with an excitation wavelength of approximately 529 nm and an emission wavelength of approximately 548 nm.

-

Protocol for Suspension Cells

The protocol for suspension cells is similar to that for adherent cells, with a key modification in the fixation step.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as for adherent cells.

-

Cell Fixation:

-

After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet the cells.

-

Carefully aspirate the medium without disturbing the cell pellet.

-

Add 50 µL of cold 50% TCA to each well on top of the cell pellet.

-

Incubate at 4°C for 1 hour.

-

-

Staining, Washing, and Measurement: Follow steps 4, 5, and 6 as for adherent cells, ensuring that the cell pellet is not dislodged during the washing steps.

Data Analysis and Interpretation

-

Blank Subtraction: Subtract the average absorbance/fluorescence of the blank wells (medium only) from all other readings.

-

Calculation of Percentage Growth Inhibition:

-

The effect of the test compound is calculated as a percentage of the untreated control.

-

% Growth Inhibition = 100 - [(Mean OD of Treated Cells / Mean OD of Untreated Control Cells) x 100]

-

-

IC₅₀ Determination:

-

Plot the percentage of growth inhibition against the log of the compound concentration.

-

Use a non-linear regression analysis to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

-

Signaling Pathway and Logical Relationships

The SRG assay is a direct measure of cell number based on total protein content and does not directly interrogate specific signaling pathways. However, the cytotoxic effects observed can be the result of various cellular mechanisms induced by the test compound, such as apoptosis, necrosis, or cell cycle arrest.

References

- 1. japsonline.com [japsonline.com]

- 2. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

Application Notes and Protocols for Intravenous Injection of Sulforhodamine G for Brain Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine G (SRG) is a water-soluble fluorescent dye belonging to the sulforhodamine family, which also includes the more commonly cited Sulforhodamine B (SRB) and Sulforhodamine 101 (SR101). Intravenous (IV) injection of these dyes offers a powerful and minimally invasive method for in vivo imaging of the brain's vasculature and astrocytes.[1][2] This technique is particularly amenable to two-photon laser scanning microscopy (TPLSM), which allows for deep-tissue imaging with high spatial resolution.[1][2]

Initially following IV injection, this compound remains in the bloodstream, acting as a bright, inert vascular tracer. This phase is ideal for visualizing blood vessels, assessing blood-brain barrier (BBB) integrity, and potentially measuring cerebral blood flow dynamics. Over time, the dye gradually crosses the BBB and is specifically taken up by astrocytes, enabling detailed morphological analysis of these glial cells and their relationship with the surrounding vasculature and neurons.[1][2] The sulforhodamine family of dyes, including SRG, possesses a high two-photon absorption cross-section, making them well-suited for in vivo brain imaging.[1]

These application notes provide detailed protocols for the preparation and intravenous administration of this compound for brain imaging in animal models, as well as guidelines for subsequent two-photon microscopy and data analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related sulforhodamine dyes used in brain imaging.

| Parameter | Value | Notes |

| Animal Models | Rats (postnatal to adult), Mice | The technique is applicable to various rodent models.[1][2] |

| Recommended Dosage | 20 mg/kg body weight | Based on effective doses for SRB, with similar staining observed for SRG at this concentration.[1][2] |

| One-Photon Excitation Max | ~529 nm | |

| One-Photon Emission Max | ~548 nm | |

| Two-Photon Excitation Range | 680 - 1040 nm | The sulforhodamine family has high two-photon absorption in this range.[1] |

| Two-Photon Absorption Cross-Section | ~150 GM | For the sulforhodamine dye family.[1] |

| Imaging Depth | Up to 250 µm | Demonstrated with SRB, achievable depth depends on microscope setup and tissue properties. |

Experimental Protocols

Preparation of this compound for Intravenous Injection

This protocol describes the preparation of a this compound solution for intravenous injection in a rodent model.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution or phosphate-buffered saline (PBS)

-

0.22 µm sterile syringe filter

-

Sterile vials

Procedure:

-

Calculate the required amount of this compound based on the animal's body weight and the desired dosage (e.g., 20 mg/kg).

-

Prepare a stock solution of this compound by dissolving the powder in sterile saline or PBS. A common concentration for the final injection solution is 10 mg/ml.

-

Ensure the dye is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Store the sterile solution protected from light at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

In Vivo Intravenous Injection and Imaging

This protocol outlines the procedure for intravenous injection of this compound and subsequent two-photon imaging of the brain.

Materials:

-

Animal model (e.g., mouse or rat)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Stereotaxic frame (optional, for head stabilization)

-

Surgical tools for craniotomy

-

Two-photon laser scanning microscope with a tunable femtosecond laser

-

Sterile syringe with the prepared this compound solution

Procedure:

-

Anesthetize the animal and place it on a heating pad to maintain a constant body temperature.

-

Perform a craniotomy over the brain region of interest to create an optical window for imaging.

-

Position the animal under the two-photon microscope objective.

-

Inject the prepared this compound solution (e.g., 20 mg/kg) intravenously, typically through the tail vein.

-

For vascular imaging: Begin imaging immediately after injection. The dye will be confined to the blood vessels, providing a high-contrast view of the cerebral vasculature.

-

For astrocyte imaging: Wait for a period of 40-90 minutes post-injection.[1] During this time, the dye will clear from the bloodstream and accumulate in astrocytes.

-

Set the two-photon laser to an appropriate excitation wavelength. While the optimal wavelength for SRG is not definitively published, a starting point between 810 nm (optimal for SRB) and 920 nm (optimal for SR101) is recommended.[1]

-

Collect fluorescence emission in the appropriate range (e.g., 550-650 nm).

-

Acquire image stacks at various depths within the brain cortex.

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo brain imaging using intravenous this compound.

Logical Flow of this compound in the Brain

Caption: Logical flow of this compound distribution and imaging windows in the brain.

References

Sulforhodamine G as a Polar Tracer in Neuroscience: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulforhodamine G is a water-soluble, fluorescent dye that belongs to the rhodamine family. Its high polarity, strong fluorescence, and membrane impermeability make it an excellent tracer for a variety of applications in neuroscience research.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs (Sulforhodamine B and 101, which are often used interchangeably in neuroscience research) as a polar tracer in neuroscience.

Application Notes

This compound serves as a valuable tool for visualizing and quantifying dynamic processes within the nervous system. Its primary applications in neuroscience include:

-

In Vivo Astrocyte Labeling: Sulforhodamine dyes have been shown to be preferentially taken up by astrocytes in vivo, allowing for their specific visualization and the study of their morphology and association with the vasculature.[2][3][4]

-

Blood-Brain Barrier (BBB) Permeability Assays: Due to its polar nature and general inability to cross an intact BBB, this compound can be used as a tracer to assess the integrity of the BBB in various experimental models of neurological disease.

-

Cellular Uptake and Cytotoxicity Assays: The intensity of this compound fluorescence within cells can be used to quantify cellular protein content, providing a measure of cell viability and cytotoxicity in response to various treatments.[5]

-

Neuronal Tracing: While less common than astrocyte labeling, under certain conditions, sulforhodamines can be used to trace neuronal pathways.

Advantages of this compound:

-

High Water Solubility: Readily dissolves in aqueous solutions, making it easy to work with for in vivo and in vitro applications.[1][6]

-

Strong Fluorescence: Provides a bright signal for high-quality imaging.

-

Photostability: Exhibits good resistance to photobleaching, allowing for prolonged imaging sessions.

-

pH Insensitivity: Its fluorescence is stable over a wide physiological pH range.[7]

Limitations and Considerations:

-

Potential for Neurotoxicity: At high concentrations (typically ≥ 100 µM), Sulforhodamine 101 has been shown to induce seizure-like activity in the brain.[8][9] It is crucial to use the lowest effective concentration.

-

Lack of Absolute Specificity: While preferentially labeling astrocytes, some studies have reported labeling of other cell types, such as oligodendrocytes and, under certain conditions like hypoxia, neurons.[10]

-

Variability in Staining Protocols: The effectiveness of astrocyte labeling can be influenced by the method of application (topical vs. intravenous), concentration, and incubation time.[8][10]

Data Presentation

The following table summarizes the key quantitative data for this compound and its commonly used analog, Sulforhodamine B.

| Property | This compound | Sulforhodamine B |

| Molecular Formula | C₂₅H₂₅N₂NaO₇S₂ | C₂₇H₂₉N₂NaO₇S₂ |

| Molecular Weight | 552.60 g/mol | 580.65 g/mol |

| Excitation Max (λex) | ~529 nm[6] | ~565 nm[7] |

| Emission Max (λem) | ~548 nm | ~586 nm[7] |

| Solubility | High in water and PBS | Soluble in water (20 mg/mL), slightly soluble in DMSO (<1 mg/mL)[5] |

| Quantum Yield | Not readily available | Not readily available |

| Oral LD50 (Rat) | Not readily available | 10300 mg/kg[3] |